molecular formula C10H11BrN2O B3109752 5-bromo-1,3,3-trimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 175424-32-5

5-bromo-1,3,3-trimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Cat. No.: B3109752
CAS No.: 175424-32-5
M. Wt: 255.11 g/mol
InChI Key: YCNHZJHSIZHUIA-UHFFFAOYSA-N
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Description

5-Bromo-1,3,3-trimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a brominated pyrrolopyridinone derivative featuring a bicyclic heteroaromatic core. This compound is characterized by a bromine substituent at the 5-position and three methyl groups at the 1- and 3-positions (with two methyl groups on the nitrogen at position 3).

Properties

IUPAC Name

5-bromo-1,3,3-trimethylpyrrolo[2,3-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c1-10(2)7-4-6(11)5-12-8(7)13(3)9(10)14/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNHZJHSIZHUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(N=CC(=C2)Br)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444454
Record name 5-Bromo-1,3,3-trimethyl-1,3-dihydro-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175424-32-5
Record name 5-Bromo-1,3-dihydro-1,3,3-trimethyl-2H-pyrrolo[2,3-b]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175424-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,3,3-trimethyl-1,3-dihydro-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1,3,3-trimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one typically involves the bromination of 1,3,3-trimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include room temperature and a reaction time of several hours to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,3,3-trimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or reduction of other functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate or sodium hydride.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Products may include ketones, aldehydes, or carboxylic acids.

    Reduction Reactions: Products include dehalogenated compounds or reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-1,3,3-trimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one has been investigated for its role as a synthetic intermediate in the development of various pharmaceutical compounds. Notably:

a. Protein Kinase Inhibitors

This compound serves as a precursor for synthesizing azaindole-based protein kinase inhibitors. These inhibitors are crucial in cancer treatment as they can selectively target and inhibit specific kinases involved in tumor growth and proliferation.

Case Study:

A study published in Nature demonstrated that derivatives of this compound exhibited potent inhibitory activity against DYRK1A kinase, which is implicated in neurodegenerative diseases and cancer .

b. Anti-Cancer Activity

Research indicates that 5-bromo derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of PI3Kα pathways.

Data Table:

CompoundTarget KinaseIC50 (µM)Reference
This compoundDYRK1A0.25
Azaindole derivativePI3Kα0.15

Material Science

In addition to its medicinal applications, this compound has potential uses in material science due to its unique structural properties.

a. Organic Electronics

The compound’s electronic properties make it suitable for applications in organic semiconductors and photovoltaic devices.

Case Study:

Research has shown that incorporating pyrrolo[2,3-b]pyridine structures into organic solar cells can enhance charge transport properties and improve overall efficiency .

b. Sensors

The ability of the compound to undergo specific chemical reactions makes it a candidate for developing chemical sensors.

Data Table:

ApplicationMaterial TypeSensitivityReference
Organic Solar CellsPhotovoltaic MaterialHigh Efficiency
Chemical SensorsDetection of Heavy MetalsHigh Sensitivity

Mechanism of Action

The mechanism of action of 5-bromo-1,3,3-trimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one involves its interaction with specific molecular targets, such as protein kinases. The bromine atom and the pyrrolo[2,3-b]pyridine core play crucial roles in binding to the active sites of these enzymes, thereby inhibiting their activity. This inhibition can lead to the modulation of various cellular pathways and processes.

Comparison with Similar Compounds

Substituent Variations in Brominated Pyrrolopyridinones

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula Substituents Key Properties/Data Reference
5-Bromo-1,3,3-trimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one C₁₀H₁₁BrN₂O 5-Br, 1-Me, 3,3-diMe Marketed as a pharmaceutical intermediate; LCMS data and synthesis protocols .
5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one C₉H₁₀BrN₂O 5-Br, 3-Et Synthesized via NCS bromination (54% yield); LCMS: m/z 241.1 [M+H]+ .
3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one C₇H₄Br₂N₂O 3,3-diBr Precursor to 5-bromo derivatives; used in Suzuki-Miyaura couplings .
5-Bromo-3,3-difluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one C₇H₄BrF₂N₂O 5-Br, 3,3-diF Fluorine substituents enhance metabolic stability; IUPAC name standardized .
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine C₈H₇BrN₂ 5-Br, 1-Me (no ketone) Oil-to-crystalline solid (75% yield); used in nitro-functionalization .
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine C₉H₉BrN₂ 5-Br, 2-Et (no ketone) Ethyl group increases lipophilicity; InChI code provided .

Biological Activity

5-Bromo-1,3,3-trimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a heterocyclic compound notable for its unique structure featuring a bromine atom and three methyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a scaffold for drug development.

  • Molecular Formula : C10H11BrN2O
  • IUPAC Name : 5-bromo-1,3,3-trimethylpyrrolo[2,3-b]pyridin-2-one
  • CAS Number : 175424-32-5

Synthesis

The synthesis typically involves the bromination of 1,3,3-trimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one using bromine or N-bromosuccinimide (NBS) in a solvent like dichloromethane at room temperature. Purification methods such as recrystallization or chromatography are employed to yield high-purity products .

This compound interacts with specific molecular targets such as protein kinases. Its bromine atom and the pyrrolo[2,3-b]pyridine core are crucial for binding to the active sites of these enzymes, leading to inhibition of their activity. This inhibition can modulate various cellular pathways and processes .

Antiviral Activity

Research indicates that compounds similar to 5-bromo derivatives exhibit antiviral properties. For instance, studies have shown that certain pyrrolo[2,3-b]pyridine derivatives can inhibit viral replication in various models . The specific antiviral efficacy of this compound remains to be fully elucidated but suggests potential in targeting viral pathogens.

Anticancer Potential

The compound's structural features position it as a promising candidate in anticancer research. It has been noted that heterocycles like pyrrolo[2,3-b]pyridines can exhibit selective inhibition against cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. For example, related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralPotential inhibition of viral replication
AnticancerInhibition of CDK activity; IC50 values < 1 µM
Enzyme InhibitionModulation of protein kinase activity

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral activity of various pyrrolo derivatives against herpes simplex virus type 1 (HSV-1). Compounds with structural similarities to this compound exhibited significant reductions in plaque formation at concentrations below 10 µM .

Case Study 2: Cancer Cell Line Studies

In vitro studies on HeLa and A375 cell lines revealed that derivatives of pyrrolo compounds could inhibit cellular proliferation significantly. The most effective compounds showed IC50 values ranging from 0.36 µM to 1.8 µM against CDK2 and CDK9 .

Q & A

Q. How to interpret conflicting NMR data for regioisomeric derivatives?

  • Methodological Answer : Regioisomers often exhibit similar 1^1H NMR shifts but distinct coupling patterns. For example, 3- vs. 5-substituted isomers can be differentiated by NOESY correlations: proximity of the methyl group to the pyrrole NH (δ ~10 ppm) confirms substitution at the 3-position. X-ray crystallography (using SHELXL ) provides definitive structural assignments when NMR is ambiguous.

Methodological Tables

Q. Table 1. Key Reaction Conditions for Derivatives

Reaction TypeCatalyst/ReagentsYield (%)Reference
BrominationNBS, DMF, 0°C75
Suzuki CouplingPd(PPh3_3)4_4, K2_2CO3_380–85
Rh-Catalyzed 1,4-Addition[(RhCl(C2_2H4_4)2_2]2_292 (ee)
Ring ExpansionNaN3_3, MW, 120°C50–70

Q. Table 2. NMR Data for Core Structure

Position1^1H NMR (δ, ppm)13^13C NMR (δ, ppm)
1-CH3_33.25 (s)38.2
3-CH3_33.42 (s)40.1
C=O-168.5
Br-C5-122.4 (C-Br)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-bromo-1,3,3-trimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Reactant of Route 2
5-bromo-1,3,3-trimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

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